2-Bromo-7-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
2-Bromo-7-(trifluoromethyl)benzo[d]thiazole is an organic compound with the chemical formula C8H3BrF3NS. It is a solid powder that is soluble in common organic solvents and is used as an intermediate in organic synthesis . This compound is notable for its bromine and trifluoromethyl substituents, which impart unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-7-(trifluoromethyl)benzo[d]thiazole typically involves organic synthesis pathways. One common method includes the reaction of corresponding reagents in the presence of catalysts. For instance, the compound can be synthesized by reacting 2-aminothiophenol with bromine and trifluoromethyl reagents under controlled conditions . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
2-Bromo-7-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-7-(trifluoromethyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of functional polymers and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-7-(trifluoromethyl)benzo[d]thiazole involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Bromo-7-(trifluoromethyl)benzo[d]thiazole can be compared with similar compounds such as:
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Similar structure but with the trifluoromethyl group in a different position.
2-Bromo benzo[d]thiazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C8H3BrF3NS |
---|---|
Molecular Weight |
282.08 g/mol |
IUPAC Name |
2-bromo-7-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3BrF3NS/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H |
InChI Key |
ZFOXPPCBVRWCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)Br)C(F)(F)F |
Origin of Product |
United States |
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